molecular formula C15H14FNO3 B5512811 N-(3-fluorophenyl)-2-(4-methoxyphenoxy)acetamide

N-(3-fluorophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5512811
M. Wt: 275.27 g/mol
InChI Key: HAJNLOFGRQHVJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-2-(4-methoxyphenoxy)acetamide involves the use of 3-fluoro-4-cyanophenol as a primary compound. Novel acetamides were synthesized, indicating a versatile approach to modifying the phenyl acetamide structure for various applications (Yang Man-li, 2008). Additionally, the synthesis of related compounds, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, involves complex fluorination processes, highlighting the chemical versatility and reactivity of similar compounds (Ming-Rong Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by advanced spectroscopic methods. For instance, the structural determination of related compounds through X-ray diffraction analysis reveals detailed insights into the molecular configuration, emphasizing the role of fluorine and methoxy groups in the molecular architecture (Xu Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is demonstrated through various reactions, including the reductive carbonylation of nitrobenzene to form related acetamides. This process showcases the compound's involvement in complex chemical transformations, highlighting its reactivity and potential as a synthetic intermediate (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of this compound and similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are determined through methods like X-ray crystallography, which provides a detailed view of the crystalline structure and intermolecular interactions within the compound (Xu Liang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for substitution reactions, and stability under various conditions, are key to understanding the versatility of this compound in synthesis and application. The creation of derivatives through reactions such as fluorination and nitration demonstrates the compound's chemical flexibility and potential for generating a wide range of functional materials (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-5-7-14(8-6-13)20-10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJNLOFGRQHVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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